molecular formula C20H20N4OS B2999194 2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1286728-92-4

2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2999194
CAS No.: 1286728-92-4
M. Wt: 364.47
InChI Key: OFOSRXYKCQYZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxamide group at position 3. The amide nitrogen is further functionalized with two distinct heterocyclic substituents: a (1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl group. The pyrrole and thiophene moieties may enhance solubility and modulate electronic properties, while the imidazo[1,2-a]pyridine core provides a rigid, planar scaffold for molecular interactions .

Properties

IUPAC Name

2-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-15-19(24-11-4-3-9-18(24)21-15)20(25)23(14-17-8-6-12-26-17)13-16-7-5-10-22(16)2/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOSRXYKCQYZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N(CC3=CC=CN3C)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide (CAS Number: 2034349-43-2) belongs to a class of imidazo[1,2-a]pyridine derivatives known for their diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N2OS2C_{20}H_{18}N_{2}OS_{2} with a molecular weight of approximately 366.5 g/mol. The structure features a complex arrangement of a pyridine ring fused with an imidazole, alongside thiophene and pyrrole moieties, contributing to its unique biological activity.

PropertyValue
Molecular FormulaC20H18N2OS2C_{20}H_{18}N_{2}OS_{2}
Molecular Weight366.5 g/mol
CAS Number2034349-43-2

Anticancer Properties

Recent studies indicate that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For example, compounds within this class have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion has demonstrated efficacy against multiple cancer types, including breast and lung cancer, by targeting key signaling pathways involved in tumor progression .

Antimicrobial Activity

The compound also displays antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its ability to disrupt bacterial cell wall synthesis has been noted, making it a potential candidate for developing new antibiotics . In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to existing antimicrobial agents.

Anti-inflammatory Effects

Inflammation-related conditions are another area where this compound shows promise. It has been found to reduce pro-inflammatory cytokine production in cellular models, suggesting its utility in treating diseases characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications to the thiophene and pyrrole substituents have been linked to enhanced potency. For instance:

  • Substituent Variations : Changes in the position or type of substituents on the thiophene ring can significantly alter the compound's activity profile.
  • Pyrrole Modifications : The methyl group on the pyrrole nitrogen enhances solubility and bioavailability, which may contribute to increased therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM, with IC50 values significantly lower than those of standard chemotherapeutic agents .
  • Antimicrobial Efficacy : In a series of tests against Staphylococcus aureus and Escherichia coli, the compound exhibited MIC values ranging from 5 to 15 µg/mL, indicating strong antimicrobial potential .
  • Anti-inflammatory Research : In animal models of arthritis, treatment with this compound led to a reduction in swelling and joint damage compared to control groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine The compound (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine () shares a similar fused bicyclic system but replaces the pyridine ring with pyrimidine. In contrast, the target compound’s pyridine core may exhibit greater lipophilicity, influencing membrane permeability in biological systems .

Fully Aromatic vs. Partially Saturated Cores
Tetrahydroimidazo[1,2-a]pyridine derivatives () feature a saturated six-membered ring, reducing planarity and rigidity. This structural flexibility could enhance binding to less constrained biological targets, whereas the aromatic imidazo[1,2-a]pyridine in the target compound may favor interactions with flat binding pockets (e.g., kinase ATP sites) .

Substituent Analysis

Compound Core Structure Substituents Key Functional Groups
Target Compound Imidazo[1,2-a]pyridine 2-methyl; N-((1-methylpyrrol-2-yl)methyl); N-(thiophen-2-ylmethyl) Carboxamide, pyrrole, thiophene
(E)-2-Phenyl-N-(thiophen-2-ylmethylene) Imidazo[1,2-a]pyrimidine 2-phenyl; N-(thiophen-2-ylmethylene) Schiff base, thiophene
Tetrahydroimidazo[1,2-a]pyridine (2d) Tetrahydroimidazo[1,2-a]pyridine 3-benzyl; 8-cyano; 7-(4-nitrophenyl); 2-oxo Nitrophenyl, cyano, ester
  • Thiophene vs. Pyrrole : The target compound’s thiophene and pyrrole groups introduce sulfur and nitrogen heteroatoms, respectively. Thiophene’s electron-rich aromatic system may enhance π-π stacking, while pyrrole’s NH group (methylated here) could influence solubility .
  • Carboxamide vs. Schiff Base: The carboxamide group in the target compound provides hydrogen-bonding donors/acceptors, contrasting with the Schiff base in , which is more reactive and prone to hydrolysis .

Physical and Spectroscopic Properties

Property Target Compound (Theoretical) Tetrahydroimidazo[1,2-a]pyridine (2d) Schiff Base ()
Melting Point Estimated 200–220°C 215–217°C Not reported
Solubility Moderate in DMSO/CHCl₃ Poor in H₂O; soluble in DMF Soluble in ethanol
Key IR Absorptions ~1650 cm⁻¹ (amide C=O) 1720 cm⁻¹ (ester C=O), 2220 cm⁻¹ (CN) 1600 cm⁻¹ (C=N)
¹H NMR Shifts δ 6.5–7.5 (thiophene/pyrrole protons) δ 7.8–8.2 (nitrophenyl) δ 8.3 (imine proton)
  • The target compound’s carboxamide group would show distinct ¹H NMR signals for the methylene groups (~δ 4.5–5.0) and amide NH (if present).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.